molecular formula C15H9NO4 B8646533 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione CAS No. 6149-22-0

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B8646533
CAS No.: 6149-22-0
M. Wt: 267.24 g/mol
InChI Key: NGUMGUHCILBKTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indandiones. This compound is characterized by the presence of a nitrophenyl group attached to the indan-1,3-dione core. Indandiones are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of indan-1,3-dione with 3-nitrobenzaldehyde under basic conditions. A common method is the Knoevenagel condensation, where the reaction is carried out in the presence of a base such as piperidine or sodium acetate in ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Indan-1,3-dione: A closely related compound with similar chemical properties but lacking the nitrophenyl group.

    2-(4-Nitrophenyl)indan-1,3-dione: Another nitrophenyl-substituted indandione with the nitro group in a different position.

    2-Phenylindan-1,3-dione: A derivative with a phenyl group instead of a nitrophenyl group.

Uniqueness

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

Properties

CAS No.

6149-22-0

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(3-nitrophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9NO4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h1-8,13H

InChI Key

NGUMGUHCILBKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methoxide solution (27% in methanol, 400 g, 2 mol) was added over 40 minutes at 20–30° C. to a stirred mixture of phthalide (67 g, 0.5 mol), 3-nitrobenzaldehyde (75.5 g, 0.5 mol), ethyl propionate (250 ml) and methanol (150 ml). The mixture was stirred at ambient temperature for 15 minutes then it was heated under reflux for 2.5 hours, cooled to ambient temperature and poured into water (2300 ml). The aqueous mixture was washed with ether (5×500 ml) then acetic acid (60 ml) was added. The resulting solid was collected by filtration, washed with water (200 ml) and dried in vacuo to give 2-(3-nitrophenyl)indan-1,3-dione (87.92 g) as a dark red-brown solid, m.pt. 216–226° C., which was used without further purification.
Name
Sodium methoxide
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
2300 mL
Type
solvent
Reaction Step Two

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